2-(4-(1H-苯并[d]咪唑-2-基)哌啶-1-基)-N-(4-氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a piperidine, and an acetamide group. The benzimidazole group is a type of heterocyclic aromatic organic compound that is also a part of many important biomolecules, such as vitamins and nucleic acids . The piperidine ring is a common feature in many pharmaceuticals and alkaloids. The acetamide group is a functional group that consists of an acetyl group single-bonded to a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under suitable conditions . For example, benzimidazoles can be synthesized from o-phenylenediamine and a carboxylic acid derivative in the presence of a condensing agent . The piperidine ring can be formed via several methods, including the reduction of pyridine or the cyclization of a suitable amine precursor .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole, piperidine, and acetamide functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the piperidine ring would introduce a cyclic structure. The acetamide group would likely participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzimidazole group might undergo electrophilic substitution reactions, while the piperidine ring might be involved in reactions typical for secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzimidazole group might increase the compound’s stability and resistance to oxidation. The piperidine ring might influence the compound’s basicity .科学研究应用
酰基辅酶A:胆固醇O-酰基转移酶-1抑制
K. Shibuya et al. (2018)发现了一种名为K-604的人类酰基辅酶A:胆固醇O-酰基转移酶(ACAT-1)的水溶性强效抑制剂,它对人类ACAT-1表现出比ACAT-2更高的显著选择性。该研究强调了ACAT抑制剂在治疗涉及ACAT-1过表达的疾病(如心血管疾病和某些神经退行性疾病)中的潜在治疗应用(Shibuya et al., 2018)。
抗菌活性
B. Sathe et al. (2011)对氟化苯并噻唑咪唑化合物(包括与2-(4-(1H-苯并[d]咪唑-2-基)哌啶-1-基)-N-(4-氟苯基)乙酰胺类似的结构)的研究表明具有良好的抗菌活性。该研究支持在开发新的抗菌剂以对抗耐药菌株和真菌中使用此类化合物的潜力(Sathe et al., 2011)。
磷酸肌醇3-激酶/mTOR双重抑制
一项关于磷酸肌醇3-激酶(PI3K)/哺乳动物雷帕霉素靶蛋白(mTOR)双重抑制剂的研究调查了各种6,5-杂环,包括具有与目标化学物质类似结构的化合物。这些化合物显示出在体外和体内改善代谢稳定性和功效的潜力,表明它们在癌症治疗中的适用性(Stec et al., 2011)。
外周苯二氮卓受体成像
C. Fookes et al. (2008)合成了包括2-(6-氯-2-苯基)咪唑并[1,2-a]吡啶-3-基)-N, N-二乙基乙酰胺在内的化合物,它们对外周苯二氮卓受体(PBRs)具有高亲和力和选择性。这些在结构和功能上相关的化合物为通过正电子发射断层扫描(PET)或单光子发射计算机断层扫描(SPECT)开发神经退行性疾病的显像剂提供了宝贵的见解(Fookes et al., 2008)。
未来方向
作用机制
Target of Action
Similar compounds, such as bilastine , are known to act as H1-antihistamines . These compounds primarily target the histamine H1 receptor, which plays a crucial role in allergic reactions .
Mode of Action
As a potential H1-antihistamine, this compound would likely bind to the histamine H1 receptor, preventing histamine from binding and exerting its effects . This action would inhibit the allergic response, reducing symptoms such as inflammation, itching, and mucus production .
Biochemical Pathways
The compound’s interaction with the histamine H1 receptor would affect the biochemical pathways associated with allergic reactions . By blocking the action of histamine, it would inhibit the activation of these pathways, preventing the downstream effects that lead to allergic symptoms .
Pharmacokinetics
Similar compounds like bilastine are known to be well-absorbed and widely distributed in the body . They are also metabolized and excreted, which can impact their bioavailability .
属性
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRPXAUYDNQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。